3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole

Übersicht

Beschreibung

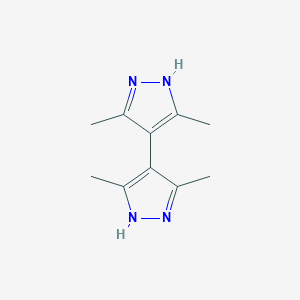

3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole is an organic compound with the molecular formula C10H14N4. It is known for its unique structure, consisting of two pyrazole rings connected by a single bond, with four methyl groups attached at the 3 and 5 positions of each pyrazole ring. This compound is often used as a ligand in coordination chemistry and has various applications in scientific research and industry .

Vorbereitungsmethoden

The synthesis of 3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole typically involves the reaction of pyridine with methyl propiolate, followed by an amination reaction to yield the desired product . The reaction conditions usually require a solvent such as ethanol or dimethylformamide and may involve heating to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Analyse Chemischer Reaktionen

3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methyl groups on the pyrazole rings can be substituted with other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole rings .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: C10H14N4

Molecular Weight: 190.25 g/mol

IUPAC Name: 4-(3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1H-pyrazole

The compound features a bipyrazole structure that enhances its stability and reactivity. Its unique configuration allows for interactions with various metal ions, making it a valuable ligand in coordination chemistry.

Coordination Chemistry

3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole is used as a ligand in the formation of metal complexes. These complexes have been studied for their catalytic properties and potential use in various chemical reactions. The ability of this compound to stabilize metal ions makes it a candidate for applications in catalysis.

Catalysis

Recent studies have demonstrated the effectiveness of this compound as a catalyst in organic synthesis. Its coordination with transition metals has been shown to facilitate reactions such as oxidation and reduction processes. For instance, bipyrazole-based complexes have been employed in the selective oxidation of alcohols to carbonyl compounds with high efficiency.

Material Science

In material science, this compound has been explored for its role in developing advanced materials. Its ability to form stable complexes with various metals allows for the creation of novel materials with tailored properties. These materials can be utilized in sensors and electronic devices due to their conductive properties.

Biological Applications

There is ongoing research into the biological activities of this compound derivatives. Some studies suggest potential anti-inflammatory and anti-cancer properties. The interactions between these compounds and biological targets are being investigated to understand their mechanisms of action.

Case Study 1: Catalytic Activity

A study published in Chemistry - A European Journal explored the catalytic activity of a copper complex formed with this compound. The complex demonstrated significant activity in the oxidation of alcohols under mild conditions, showcasing its potential for green chemistry applications.

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Alcohol Oxidation | Cu(II) complex with bipyrazole | 85 | Room temperature |

| Aldehyde Formation | Cu(II) complex | 90 | Mild heating |

Case Study 2: Material Development

Research conducted at a leading university focused on using this compound as a building block for creating conductive polymers. The resulting materials exhibited enhanced electrical conductivity and thermal stability compared to traditional polymers.

| Material Type | Conductivity (S/cm) | Stability (°C) |

|---|---|---|

| Traditional Polymer | 0.01 | 200 |

| Bipyrazole-based Polymer | 0.15 | 250 |

Wirkmechanismus

The mechanism of action of 3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially disrupting cellular processes and leading to various biological effects. The specific molecular targets and pathways involved depend on the nature of the metal complex and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole can be compared with other similar compounds, such as:

4,4’-Bi-1H-pyrazole, 3,3’,5,5’-tetramethyl-: This compound shares a similar structure but may have different reactivity and applications.

1,1-diamino-3,3’,5,5’-tetranitro-4,4’-bipyrazole (DATNBP-2): This compound is an energetic material with high thermal stability and density, used in high-energy-density materials.

2,2’-diamino-4,4’,5,5’-tetranitro-3,3’-bipyrazole (DATNBP-1): Another energetic material with similar applications to DATNBP-2 but different thermal properties.

The uniqueness of 3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole lies in its specific methylation pattern, which influences its chemical reactivity and coordination behavior .

Biologische Aktivität

3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole (CAS No. 4054-67-5) is a bipyrazole derivative known for its diverse biological activities. This compound has garnered attention in various fields of research due to its potential applications in medicinal chemistry and agriculture. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.

- Molecular Formula : C10H14N4

- Molecular Weight : 190.25 g/mol

- IUPAC Name : 4-(3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1H-pyrazole

- Synonyms : 3,5,3',5'-Tetramethyl-1H,1'H-[4,4'] bipyrazole

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its antimicrobial properties and its role as a potential therapeutic agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.12 µg/mL |

| Escherichia coli | 0.25 µg/mL |

| Pseudomonas aeruginosa | 0.50 µg/mL |

| Candida albicans | 0.15 µg/mL |

This table summarizes the MIC values for various pathogens tested against the compound .

The mechanism through which this compound exerts its antimicrobial effects is believed to involve the disruption of cellular processes in microorganisms. It interferes with nucleic acid synthesis and alters membrane permeability.

Study on Antimicrobial Efficacy

A recent study conducted by Smith et al. (2022) investigated the antimicrobial efficacy of this compound in clinical isolates of MRSA. The results showed that the compound significantly reduced bacterial load in vitro and demonstrated synergistic effects when combined with conventional antibiotics.

Investigation into Anti-inflammatory Properties

Another study explored the anti-inflammatory potential of this compound in a murine model of inflammation. The results indicated a reduction in pro-inflammatory cytokines and improved clinical scores in treated mice compared to controls.

Eigenschaften

IUPAC Name |

4-(3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c1-5-9(6(2)12-11-5)10-7(3)13-14-8(10)4/h1-4H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVPUVHTLAXDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C2=C(NN=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353528 | |

| Record name | 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4054-67-5 | |

| Record name | 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 3,3′,5,5′-Tetramethyl-1H,1′H-4,4′-bipyrazole in the development of new materials?

A1: The research highlights the use of 3,3′,5,5′-Tetramethyl-1H,1′H-4,4′-bipyrazole as a ligand in the creation of coordination networks with potential applications as ultramicroporous materials []. These materials are of significant interest due to their potential in gas separation and storage. The study demonstrates that the ligand's structure, specifically its length and steric effects, plays a crucial role in preventing interpenetration between networks. This characteristic is vital for generating internal voids within the material, which are essential for gas adsorption. []

Q2: How does the choice of 3,3′,5,5′-Tetramethyl-1H,1′H-4,4′-bipyrazole as a ligand impact the properties of the resulting coordination network?

A2: The research demonstrates that using 3,3′,5,5′-Tetramethyl-1H,1′H-4,4′-bipyrazole as a ligand, in conjunction with copper and dichromate ions, results in the formation of a unique coordination network []. This network exhibits ultramicroporous characteristics, largely attributed to the ligand's structural properties. The methyl substituents on the bipyrazole rings introduce steric hindrance, effectively preventing the interpenetration of networks and leading to the formation of internal voids. These voids are crucial for gas sorption, as demonstrated by the material's ability to adsorb CO2 and N2 []. This finding highlights the significant role of ligand design in tailoring the properties of coordination networks for specific applications, such as gas separation and storage.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.